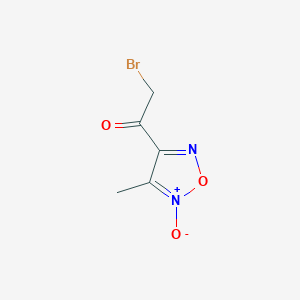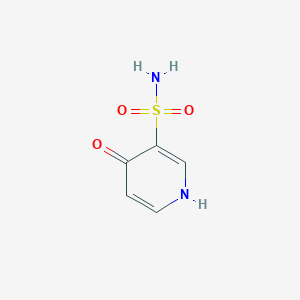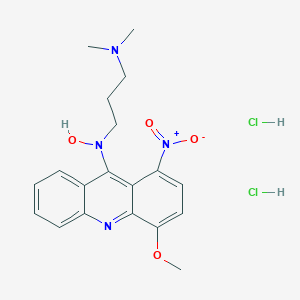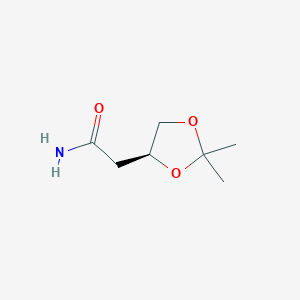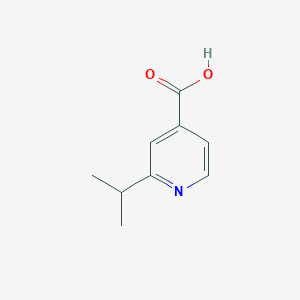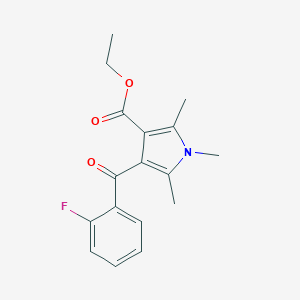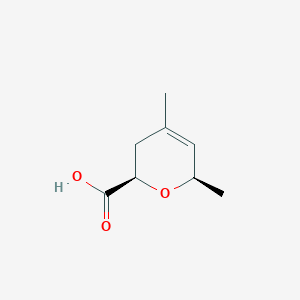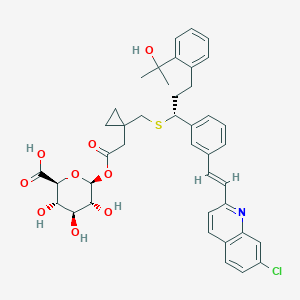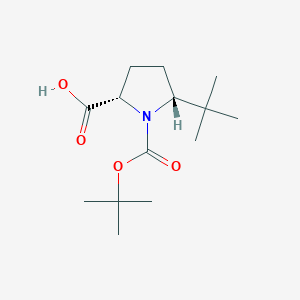
(2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"(2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid" is a chiral compound that may be used as a building block in the synthesis of peptides or as a chiral auxiliary in asymmetric synthesis due to its tert-butyl and Boc (tert-butoxycarbonyl) protected amine group.
Synthesis Analysis
The compound and its analogs can be synthesized through a series of chemical reactions starting from basic amino acid derivatives. For instance, various chiral auxiliaries and building blocks have been synthesized from L-alanine, involving resolution, benzylation, and methanolysis steps to obtain enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).
Molecular Structure Analysis
Molecular structure and stereoselectivity are crucial in the synthesis of chiral compounds. Crystal structure analysis and computational studies provide insights into the conformation and configuration of molecules, which are essential for understanding their reactivity and interaction with other molecules (Jagtap et al., 2016).
Chemical Reactions and Properties
Chiral compounds like "(2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid" participate in various chemical reactions, offering pathways to synthesize complex molecules. For instance, the addition of tert-butylcuprate to N-Boc-Δ5-dehydroprolinates has been utilized as a diastereoselective synthetic procedure, demonstrating high yields and selectivity (Wallén et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined by the molecular structure. For example, the crystal structure of related compounds provides insight into the conformational preferences and potential applications in medicinal chemistry (Yuan et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the functional groups present in the molecule. Protective groups like Boc are commonly used to protect amines during synthesis, facilitating various chemical transformations and the synthesis of peptides or complex organic molecules (Halab, Bélec, & Lubell, 2001).
科学的研究の応用
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, such as (2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid, are crucial in biotechnology for their role as microbial inhibitors, which can affect the production of biorenewable chemicals. These acids are known for their potent inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae, which are used in fermentative processes. Understanding these effects is vital for metabolic engineering strategies aimed at enhancing microbial tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).
Liquid-Liquid Extraction of Carboxylic Acids
The recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is a significant area of research, with implications for the production of bio-based plastics. Research has explored new solvents, including ionic liquids, and improved traditional solvent systems to enhance the economic feasibility of carboxylic acid recovery processes. This research is crucial for sustainable chemical production and the development of bio-based materials (Sprakel & Schuur, 2019).
Bioactive Compounds and Derivatives
(2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid and its derivatives have been studied for their potential as bioactive compounds, with applications ranging from antioxidants to anticancer, antimicrobial, and antibacterial agents. Research in this field focuses on natural metabolites and synthetic compounds that contain tertiary butyl groups, exploring their utility in cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).
Corrosion of Copper by Organic Acid Vapours
Studies have shown that carboxylic acids can cause corrosion of copper, which has implications for industries processing biological materials like food, paper, and wood. Understanding the mechanisms of corrosion by carboxylic acids is essential for developing preventive strategies in industrial applications (Bastidas & La Iglesia, 2007).
Plant Defense Mechanisms
Research into the metabolism of proline and pyrroline-5-carboxylate (P5C) in plants, especially during pathogen infection and abiotic stress, has revealed that compounds like (2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid could play a role in plant defense mechanisms. This area of research has implications for agriculture, particularly in enhancing crop resistance to pathogens and environmental stress (Qamar, Mysore, & Senthil-Kumar, 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S,5R)-5-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)10-8-7-9(11(16)17)15(10)12(18)19-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,17)/t9-,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODLVEFJKWRNHB-VHSXEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(N1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

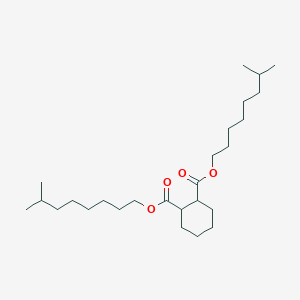
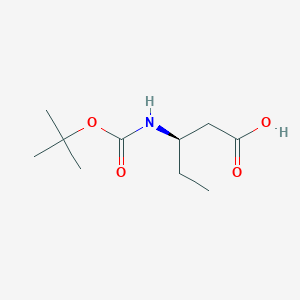
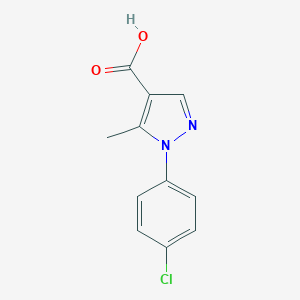
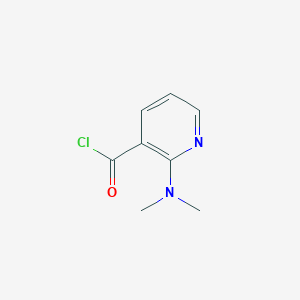
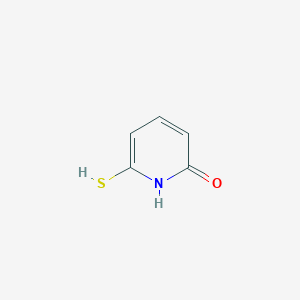
![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B65459.png)
